molecular formula C9H10ClNO3 B11726545 2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate

2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate

Cat. No.: B11726545
M. Wt: 215.63 g/mol
InChI Key: FEHWSWIKQJMTRZ-UHFFFAOYSA-N
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Description

2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate is an organic compound with the molecular formula C9H10ClNO3 It is characterized by the presence of a chloroethyl group, a furan ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of 2-chloroethanol with 2-(furan-2-yl)ethenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen functionalities.

    Reduction: Ethyl derivatives with reduced chloro groups.

    Substitution: Carbamate derivatives with substituted nucleophiles.

Scientific Research Applications

2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloroethyl N-phenylcarbamate: Similar structure but with a phenyl group instead of a furan ring.

    2-chloroethyl N-methylcarbamate: Contains a methyl group instead of the furan ring.

    2-chloroethyl N-(2-thienyl)carbamate: Features a thiophene ring instead of a furan ring.

Uniqueness

2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-chloroethyl N-[2-(furan-2-yl)ethenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c10-4-7-14-9(12)11-5-3-8-2-1-6-13-8/h1-3,5-6H,4,7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHWSWIKQJMTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CNC(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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